4-butyl-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]cyclohexanecarboxamide
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Overview
Description
4-butyl-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]cyclohexane-1-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a butyl group, a fluorophenyl group, and a cyclohexane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]cyclohexane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.
Attachment of the butyl group: This can be done through alkylation reactions using butyl halides.
Formation of the cyclohexane carboxamide moiety: This step involves the reaction of cyclohexanecarboxylic acid with an amine to form the carboxamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
4-butyl-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halides, acids, or bases can be used under appropriate conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
4-butyl-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]cyclohexane-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-butyl-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-butyl-N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]cyclohexane-1-carboxamide
- 4-butyl-N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]cyclohexane-1-carboxamide
- 4-butyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]cyclohexane-1-carboxamide
Uniqueness
4-butyl-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]cyclohexane-1-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H25FN2O2 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-butyl-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C20H25FN2O2/c1-2-3-4-14-5-7-16(8-6-14)20(24)22-19-13-18(23-25-19)15-9-11-17(21)12-10-15/h9-14,16H,2-8H2,1H3,(H,22,24) |
InChI Key |
YKXSONUXAZJPGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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